molecular formula C22H23FN4O2S B606743 CM572 CAS No. 1121932-91-9

CM572

Katalognummer: B606743
CAS-Nummer: 1121932-91-9
Molekulargewicht: 426.51
InChI-Schlüssel: GMDKRSGIJNEPIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CM572 is a selective antagonist of the putative sigma-2.

Wissenschaftliche Forschungsanwendungen

1. Characterization in Early Hydatidiform Moles

Research conducted by Fukunaga (2002) revealed that CM572, referred to as p57(KIP2), a paternally imprinted inhibitor gene, plays a crucial role in the development of androgenetic complete moles (CMs). This study highlighted the differential expression of p57 in cytotrophoblasts and villous stromal cells, distinguishing CMs from other gestational trophoblastic diseases, thereby aiding in early diagnosis and management of these conditions (Fukunaga, 2002).

2. Implications in Chronic Myelogenous Leukemia (CML)

Several studies have focused on the implications of this compound in the treatment of CML. O'Dwyer, Mauro, and Druker (2002) emphasized the role of this compound in gene product-targeted therapy for CML, marking a paradigm shift in treatment approaches. It specifically targets the Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome characteristic of CML, offering promising treatment options (O'Dwyer, Mauro, & Druker, 2002). Additional research by Druker et al. (2001) and Kantarjian et al. (2002) supports these findings, highlighting the efficacy and safety of this compound in inducing cytogenetic and hematologic responses in chronic-phase CML (Druker et al., 2001); (Kantarjian et al., 2002).

3. Therapeutic Strategies Against CML

Vigneri and Wang (2001) explored innovative therapeutic strategies against CML, involving the nuclear entrapment of BCR–ABL tyrosine kinase, which is inhibited by this compound. This approach holds potential for selective killing of CML cells, offering a breakthrough in leukemia treatment (Vigneri & Wang, 2001).

4. Molecular Diagnostics and Therapeutics

Mills, Lu, and Kohn (2001) discussed the integration of molecular diagnostics with molecular therapeutics, exemplified by this compound in CML treatment. They emphasized the importance of identifying sensitive patients through molecular diagnostics to effectively utilize targeted therapies like this compound (Mills, Lu, & Kohn, 2001).

5. Study of Genetic Loci in Murine Models

Scalzo et al. (1990) identified a genetic locus, Cmv-1, that regulates murine cytomegalovirus replication, providing insights into the genetic control of viral infections. This research holds significance in understanding systemic CMV infection and its control (Scalzo et al., 1990).

6. Behavioral Profiles in C57BL/6 Substrains

Matsuo et al. (2010) conducted a study on the behavioral profiles of C57BL/6 substrains, which is relevant for understanding the influence of genetic backgrounds on behavioral phenotypes. This research is crucial for selecting appropriate substrains in genetic and behavioral studies (Matsuo et al., 2010).

Eigenschaften

1121932-91-9

Molekularformel

C22H23FN4O2S

Molekulargewicht

426.51

IUPAC-Name

3-(4-(4-(4-Fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one

InChI

InChI=1S/C22H23FN4O2S/c23-17-3-6-19(7-4-17)26-13-11-25(12-14-26)9-1-2-10-27-20-8-5-18(24-16-30)15-21(20)29-22(27)28/h3-8,15H,1-2,9-14H2

InChI-Schlüssel

GMDKRSGIJNEPIP-UHFFFAOYSA-N

SMILES

O=C1OC2=CC(N=C=S)=CC=C2N1CCCCN3CCN(C4=CC=C(F)C=C4)CC3

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CM572;  CM-572;  CM 572; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CM572
Reactant of Route 2
Reactant of Route 2
CM572
Reactant of Route 3
Reactant of Route 3
CM572
Reactant of Route 4
CM572
Reactant of Route 5
CM572
Reactant of Route 6
CM572

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.